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Compound of Interest

Compound Name: KRAS G12C inhibitor 61

Cat. No.: B12389310 Get Quote

Disclaimer: Specific binding affinity and kinetic data for a compound explicitly named "KRAS
G12C inhibitor 61" are not readily available in the public domain. This guide will focus on the

well-characterized, clinically relevant successor from the same chemical series, MRTX849

(adagrasib), as a representative example to provide an in-depth technical overview of the

binding characteristics of this class of inhibitors. MRTX849 is a potent, selective, and orally

bioavailable covalent inhibitor of KRAS G12C.[1][2][3][4]

Quantitative Binding Affinity and Kinetics of
MRTX849
The interaction of MRTX849 with the KRAS G12C mutant protein is a two-step process

characteristic of covalent inhibitors. First, the inhibitor non-covalently binds to the target protein,

which is then followed by an irreversible covalent bond formation with the cysteine residue at

position 12.[1][2] The efficiency of this process is described by the reversible binding affinity

(KI) and the rate of inactivation (kinact).

Table 1: In Vitro Kinetic Parameters of MRTX849 against
KRAS G12C
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Parameter Value Description

KI 3.7 ± 0.5 μM

The reversible binding affinity

of MRTX849 to KRAS G12C

before covalent bond

formation.[5]

kinact 0.13 ± 0.01 s-1

The maximal rate of covalent

inactivation of KRAS G12C by

MRTX849.[5]

kinact/KI 35 ± 0.3 mM-1s-1

The second-order rate

constant, representing the

overall potency of the covalent

inhibitor.[5]

Table 2: Cellular Activity of MRTX849 in KRAS G12C
Mutant Cell Lines
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Cell Line Assay IC50 (nM) Description

NCI-H358 pERK Inhibition Single-digit nM

Inhibition of

downstream signaling

as measured by

phosphorylated ERK

levels.[6]

MIA PaCa-2 pERK Inhibition Single-digit nM

Inhibition of

downstream signaling

as measured by

phosphorylated ERK

levels.[6]

Various KRAS G12C

cell lines
Cell Viability (2D) 10 - 973 nM

Inhibition of cell

proliferation in a 3-day

assay.[3][4]

Various KRAS G12C

cell lines
Cell Viability (3D) 0.2 - 1042 nM

Inhibition of cell

proliferation in a 12-

day spheroid

formation assay.[3][4]

Experimental Protocols
Measurement of kinact and KI by LC-MS/MS
This method determines the kinetic parameters of covalent inhibition by measuring the rate of

inhibitor-protein adduct formation over time.

Protocol:

Protein Preparation: Recombinant KRAS G12C (C51S/C80L/C118S triple mutant to avoid

non-specific disulfide bonding) is prepared in an assay buffer (e.g., 25 mM HEPES pH 7.0,

150 mM NaCl, 5 mM MgCl2, 10 mM octyl β-glucopyranoside, and 0.5 mM TCEP).[3]

Reaction Initiation: The protein is incubated with a range of concentrations of MRTX849 at

room temperature.
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Time-course Quenching: Aliquots are taken at various time points (e.g., 0-45 seconds) and

the reaction is quenched with 50 mM HCl.[3]

Proteolytic Digestion: Pepsin (0.25 μg) is added to each quenched sample, and the mixture

is incubated for 4 hours at 37°C to digest the KRAS G12C protein.[3]

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). A targeted method is used to monitor the Cys12-containing

peptide to quantify the extent of its modification by MRTX849.

Data Analysis: The observed rate of modification (kobs) is determined for each inhibitor

concentration. The kobs values are then plotted against the inhibitor concentration, and the

data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine kinact

and KI.[5]

Cellular pERK Inhibition Assay
This assay measures the ability of an inhibitor to block the downstream signaling of KRAS

G12C in a cellular context.

Protocol:

Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 or MIA PaCa-2) are

cultured in appropriate media and seeded in multi-well plates.

Compound Treatment: Cells are treated with a serial dilution of MRTX849 for a specified

period (e.g., 3 hours).[5]

Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.

Western Blotting or ELISA: The concentration of phosphorylated ERK (pERK) and total ERK

in the cell lysates is quantified using either Western blotting with specific antibodies or a

quantitative ELISA.

Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration.

The data are then normalized to the vehicle-treated control and fitted to a four-parameter

logistic equation to determine the IC50 value.[6]
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In Vivo Target Engagement by LC-MS/MS
This protocol quantifies the extent of covalent modification of KRAS G12C by an inhibitor in

tumor tissue from xenograft models.

Protocol:

Animal Model: Mice bearing xenografts of a KRAS G12C mutant cell line (e.g., NCI-H358)

are treated with MRTX849 at various doses and for different durations.[7]

Tumor Collection and Homogenization: At specified time points after the final dose, tumors

are harvested and homogenized in a lysis buffer containing 6 M guanidine-HCl to denature

proteins.[3]

Protein Quantification and Alkylation: The protein concentration in the homogenate is

determined. An internal standard (e.g., 13C,15N-labeled recombinant KRAS G12C) is

added, and free cysteine residues are alkylated with iodoacetamide.[3]

Buffer Exchange and Digestion: The buffer is exchanged, and the proteins are digested with

trypsin/Lys-C overnight at 37°C.[3]

Peptide Desalting and LC-MS/MS Analysis: The resulting peptides are desalted and

analyzed by LC-MS/MS to quantify the amount of unmodified Cys12-containing peptide

relative to the internal standard.[3]

Data Analysis: The percentage of KRAS G12C engagement is calculated by comparing the

amount of unmodified peptide in the treated samples to that in the vehicle-treated control

samples.[3]

Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in signal transduction pathways that

regulate cell growth, proliferation, and survival.[8] In its active, GTP-bound state, KRAS

activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the

PI3K-AKT-mTOR pathways.[8][9] The G12C mutation impairs the ability of KRAS to hydrolyze

GTP, leading to its constitutive activation and uncontrolled downstream signaling.[6] Covalent
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inhibitors like MRTX849 bind to the inactive, GDP-bound form of KRAS G12C, locking it in this

conformation and preventing its reactivation, thereby inhibiting downstream signaling.[1][2]
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Experimental Workflow for KRAS G12C Inhibitor
Characterization
The characterization of a novel covalent KRAS G12C inhibitor typically follows a multi-step

workflow, starting from in vitro biochemical assays and progressing to cellular and in vivo

models to assess its potency, selectivity, and efficacy.
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Experimental Workflow for Inhibitor Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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